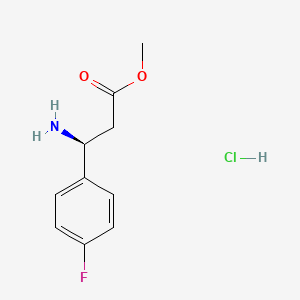

![molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1](/img/no-structure.png)

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification.

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters .

Mecanismo De Acción

Direcciones Futuras

Carbamates have received much attention due to their application in drug design and discovery. They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves the reaction of tert-butyl carbamate with 3-fluoro-4-hydroxybut-2-enal in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "3-fluoro-4-hydroxybut-2-enal", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add a catalytic amount of a base (e.g. triethylamine).", "Step 2: Slowly add 3-fluoro-4-hydroxybut-2-enal to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Step 4: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or other suitable method to obtain tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate as a white solid." ] } | |

Número CAS |

404385-37-1 |

Nombre del producto |

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate |

Fórmula molecular |

C9H16FNO3 |

Peso molecular |

205.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.